N-(2-fluorobenzyl)-1-(3-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-fluorobenzyl)-1-(3-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C18H16F2N4O and its molecular weight is 342.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Mass Spectrometric Differentiation
Mass spectrometric techniques have been developed for the differentiation of structural isomers of cannabimimetic compounds, including halogen positional isomers. This method aids in forensic analysis by identifying differences in the abundance of product ions, crucial for distinguishing compounds with subtle structural differences (Murakami et al., 2016).
Synthesis and Antitumor Activity
Compounds with structural similarities have been synthesized and evaluated for their antitumor activities. For instance, the synthesis and crystal structure determination of certain derivatives have shown inhibition of cancer cell proliferation, highlighting their potential in cancer research (Hao et al., 2017).
Intermolecular Interactions in Derivatives
The synthesis, characterization, and analysis of biologically active derivatives of 1,2,4-triazoles, including studies on crystal structure and theoretical analysis, have provided insights into their molecular interactions. These studies are important for understanding the properties and potential applications of these compounds in biological systems (Shukla et al., 2014).
CB1/CB2 Receptor Agonists
Research into the pharmacological properties of carboxamide-type synthetic cannabinoids has been conducted to understand their potential as CB1 and CB2 receptor agonists. Such studies contribute to the field of neuroscience and pharmacology by elucidating the effects of synthetic cannabinoids on the human body (Doi et al., 2017).
Catalyst- and Solvent-Free Synthesis
Innovations in the synthesis of related compounds, such as the catalyst- and solvent-free preparation of benzamide derivatives using microwave-assisted techniques, demonstrate advances in green chemistry and sustainable chemical synthesis methods (Moreno-Fuquen et al., 2019).
Properties
IUPAC Name |
1-(3-fluoro-2-methylphenyl)-N-[(2-fluorophenyl)methyl]-5-methyltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F2N4O/c1-11-14(19)8-5-9-16(11)24-12(2)17(22-23-24)18(25)21-10-13-6-3-4-7-15(13)20/h3-9H,10H2,1-2H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNBDPOLPTGYISE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)N2C(=C(N=N2)C(=O)NCC3=CC=CC=C3F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.